
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Antimicrobial Activity
- A study by (Chambhare et al., 2003) found that compounds similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited significant antibacterial and antimycobacterial activity against various microbial strains. These compounds have potential as antimicrobial agents.
Antileukemic Activity
- Research by (Earl & Townsend, 1979) identified derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide that demonstrated antileukemic activities, contributing to the understanding of potential cancer therapies.
Herbicidal Activity
- A study conducted by (Hamper et al., 1995) revealed that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed significant herbicidal activity against various weeds.
Gene Expression Modulation
- (Płoszaj et al., 2016) explored how a synthetic isoxazole derivative, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, could modulate gene expression related to autoimmune and inflammatory responses in human cells.
Antiprotozoal Activities
- Research by (Patrick et al., 2007) investigated isoxazole derivatives, similar in structure to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, for their potential antiprotozoal activities, demonstrating promising results against various protozoan pathogens.
Adenosine Receptor Selectivity
- A study by (Kim et al., 1996) found that certain adenosine antagonists, structurally similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed high affinity and selectivity for human A3 receptor subtypes, which has implications for therapeutic applications.
Nematicidal and Antimicrobial Activity
- The study by (Reddy et al., 2010) indicated that certain isoxazole derivatives related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited notable nematicidal and antimicrobial activities.
Antibacterial and Antifungal Agents
- (Günay et al., 1999) synthesized novel derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide and evaluated their effectiveness as antibacterial and antifungal agents.
Antitumor Activity
- Research by (Stevens et al., 1984) explored the synthesis and chemistry of certain compounds related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, finding potential broad-spectrum antitumor activity.
Biological Activity and Synthesis
- (Denton et al., 2021) studied the microwave-assisted synthesis of isoxazoline derivatives, structurally akin to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, and evaluated their biological activity, providing insight into potential medical applications.
Propriétés
Nom du produit |
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
5-(furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-15(18)12-9-14(20-17-12)13-3-2-8-19-13/h2-9H,1H3,(H,16,18) |
Clé InChI |
VCFGDUWXFDGNLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



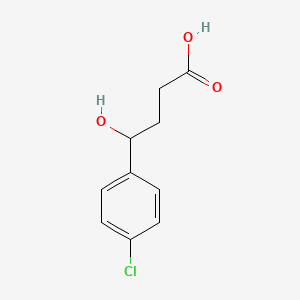
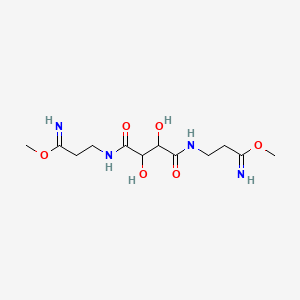
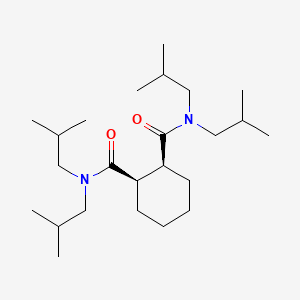
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)

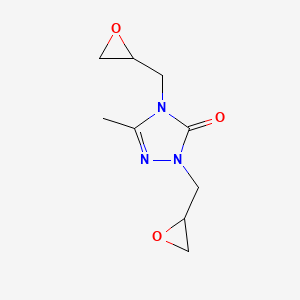
![[3.3]Paracyclophane](/img/structure/B1195223.png)
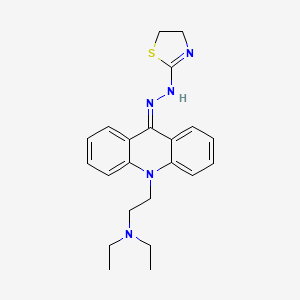
![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)



